molecular formula C15H23FINO B13749657 (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide CAS No. 360-15-6

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide

Cat. No.: B13749657
CAS No.: 360-15-6
M. Wt: 379.25 g/mol
InChI Key: AGGMUSOQGFMDNH-UHFFFAOYSA-M
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Description

(CAS 360-15-6) This quaternary ammonium iodide derivative has the molecular formula C₁₅H₂₃FNO·I and a molecular weight of 379.25 g/mol . Its structure features a p-fluorophenyl group attached to a 3-hydroxy-5-hexenyl chain and a trimethylammonium iodide moiety. The hydroxyl group and unsaturated hexenyl chain contribute to polarity and reactivity, making this compound distinct in applications ranging from medicinal chemistry to materials science .

Properties

CAS No.

360-15-6

Molecular Formula

C15H23FINO

Molecular Weight

379.25 g/mol

IUPAC Name

[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide

InChI

InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1

InChI Key

AGGMUSOQGFMDNH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the p-Fluorophenyl-Substituted Hexenyl Alcohol Intermediate

  • Starting Materials : The synthesis typically begins with a p-fluorophenyl derivative such as p-fluorobenzaldehyde or p-fluorobenzyl halide, which serves as the aromatic fluorine source.
  • Formation of the 3-hydroxy-5-hexenyl side chain : This moiety can be introduced via an aldol-type condensation or nucleophilic addition to an aldehyde, followed by selective reduction to yield the hydroxy group.
  • Alkene Introduction : The 5-hexenyl portion involves an alkene functional group, which can be installed by using allylic or vinyl precursors or by elimination reactions post-functionalization.

Quaternization to Form the Trimethylammonium Iodide Salt

  • Tertiary Amine Precursor : The hydroxy-hexenyl intermediate is reacted with a tertiary amine, often trimethylamine, to introduce the quaternary ammonium center.
  • Alkylation Reaction : This step involves nucleophilic substitution where the tertiary amine attacks an alkyl halide or a suitable leaving group attached to the hexenyl chain.
  • Counterion Exchange : The iodide ion is introduced either directly by using methyl iodide (iodomethane) as the alkylating agent or by ion exchange from another halide salt.

Detailed Synthetic Routes and Reaction Conditions

A representative synthetic route based on literature for similar quaternary ammonium iodide compounds is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic substitution p-Fluorobenzaldehyde + organometallic reagent (e.g., allylmagnesium bromide) Formation of p-fluorophenyl-substituted allylic alcohol intermediate
2 Reduction NaBH4 or other mild reducing agent Conversion of aldehyde to alcohol
3 Alkylation (quaternization) Reaction with excess trimethylamine in solvent (e.g., acetonitrile) Formation of quaternary ammonium salt
4 Counterion exchange Treatment with methyl iodide or iodide salt Formation of iodide salt of the quaternary ammonium compound

Notes on Reaction Conditions

  • Temperature : Mild to moderate temperatures (0–50 °C) are preferred to avoid side reactions, especially during quaternization.
  • Solvent : Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) facilitate nucleophilic substitution reactions.
  • Purification : The quaternary ammonium iodide salt is typically purified by recrystallization from ethanol or by ion-exchange chromatography.

Analytical Data and Characterization

Characterization of the final compound and intermediates involves:

Technique Purpose Expected Data
Nuclear Magnetic Resonance (NMR) spectroscopy Structural confirmation of aromatic and aliphatic protons and carbons Chemical shifts consistent with p-fluorophenyl, hydroxy, alkene, and trimethylammonium groups
Mass Spectrometry (MS) Molecular weight and fragmentation pattern Molecular ion peak matching the expected molecular mass, confirming iodide salt formation
Infrared (IR) Spectroscopy Identification of functional groups Bands corresponding to hydroxyl group (~3400 cm⁻¹), aromatic C–F stretch, and quaternary ammonium features
Elemental Analysis Purity and stoichiometry verification Carbon, hydrogen, nitrogen, and iodine content matching theoretical values

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Comments/Considerations
Aromatic substitution p-Fluorobenzaldehyde + allyl Grignard Requires anhydrous conditions, inert atmosphere
Reduction Sodium borohydride (NaBH4) Mild conditions, selective for aldehyde reduction
Quaternization Trimethylamine + methyl iodide Excess amine ensures complete quaternization
Purification Recrystallization or chromatography Ensures removal of unreacted starting materials

Chemical Reactions Analysis

Types of Reactions

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out.

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, saturated alkyl chains from reduction, and substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Phenyl Trimethylammonium Iodide (PTAI)

  • Structure : Phenyl group instead of p-fluorophenyl; lacks hydroxyl and hexenyl groups.
  • Key Properties :
    • Used in perovskite solar cells to form 2D/3D heterostructures , improving charge transport and reducing recombination .
    • Enhances morphology and power conversion efficiency (PCE) in optoelectronic devices .
  • Contrast : The absence of fluorine and hydroxyl groups in PTAI reduces its electronic modulation capacity compared to the fluorinated analog. However, its simpler structure allows easier synthesis for large-scale applications .

[3-(2,6-Difluorophenoxycarbonyl)propyl]-trimethylammonium Iodide

  • Structure: Contains two fluorine atoms on the phenyl ring and a phenoxycarbonylpropyl chain.
  • The phenoxycarbonyl group introduces ester functionality, broadening reactivity in coupling reactions .
  • Contrast : The dual fluorine substitution and ester group differentiate its reactivity and solubility from the single-fluorine, hydroxyl-containing compound .

(3-Hydroxy-3-(2-thienyl)-5-hexenyl)trimethylammonium Iodide

  • Structure : Replaces phenyl with thienyl (sulfur-containing aromatic ring).
  • Key Properties :
    • Thienyl groups enhance π-conjugation and polarizability, useful in conductive polymers.
    • The sulfur atom may facilitate coordination with metal ions in catalysis .
  • Contrast : Thienyl’s electronic properties differ significantly from fluorophenyl, affecting applications in electronics versus pharmaceuticals .

Perfluorinated Ammonium Salts (e.g., [3-(1,1,2,2-Tetrahydroperfluoroalkylthio)propyl]trimethylammonium chloride)

  • Structure : Long perfluoroalkyl chains (C₆–C₂₀) attached to the ammonium core.
  • Key Properties :
    • Extreme hydrophobicity and chemical inertness due to fluorine’s electronegativity.
    • Used in surfactants and fire-retardant coatings .
  • Contrast : The extensive fluorination in these compounds contrasts with the single fluorine in the target compound, limiting their biocompatibility but enhancing environmental persistence .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide p-Fluorophenyl, hydroxyl, hexenyl 379.25 Medicinal intermediates, polar solvents
Phenyl trimethylammonium iodide (PTAI) Phenyl 263.12 Perovskite solar cells, charge transport
[3-(2,6-Difluorophenoxycarbonyl)propyl]-trimethylammonium iodide 2,6-Difluorophenyl, phenoxycarbonyl 419.18 Thermal stability, ester reactions
(3-Hydroxy-3-(2-thienyl)-5-hexenyl)trimethylammonium iodide Thienyl 381.29 Conductive polymers, metal coordination
Perfluorooctyltrimethylammonium iodide Perfluorooctyl chain 229.10 Surfactants, hydrophobic coatings

Research Findings and Functional Insights

  • Electronic Effects : Fluorine substitution modulates electron density, with p-fluorophenyl providing moderate electron withdrawal compared to 2,6-difluoro or trifluoromethyl groups . This impacts stability in acidic or oxidative environments.
  • Reactivity: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents like water or ethanol, whereas non-hydroxylated analogs (e.g., PTAI) rely on ionic interactions .
  • Applications :
    • PTAI excels in optoelectronics due to its planar phenyl ring .
    • The target compound’s hydroxyl and fluorophenyl groups may favor drug delivery systems or enzyme inhibition where targeted interactions are critical .

Biological Activity

(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide, also known as CAS No. 37243-71-3, is a quaternary ammonium compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula: C15H23FINO
  • Molecular Weight: 379.25 g/mol
  • IUPAC Name: [3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium; iodide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and ion channels. The presence of the trimethylammonium group suggests that it may act as a ligand for cholinergic receptors, potentially influencing synaptic transmission and neuromuscular function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Studies have demonstrated that quaternary ammonium compounds possess antimicrobial properties. The presence of the fluorophenyl group may enhance these effects by increasing membrane permeability in microbial cells.
  • Neuroactive Properties
    • Preliminary research suggests that the compound may influence neurotransmitter release, particularly in cholinergic systems. This could have implications for conditions such as Alzheimer's disease or other neurodegenerative disorders.
  • Cytotoxicity
    • Investigations into the cytotoxic effects of similar compounds have shown varying degrees of effectiveness against cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
NeuroactivePotential modulation of neurotransmitter release
CytotoxicityInduces apoptosis in cancer cell lines

Table 2: Case Studies on Similar Compounds

Compound NameStudy FocusKey Findings
(3-Hydroxy-3-(p-methoxyphenyl)-5-hexenyl)trimethylammonium iodideAntitumor activityIC50 values indicating significant cytotoxicity
(3-Hydroxy-3-(2-thienyl)-5-hexenyl)trimethylammonium iodideNeuroprotective effectsReduced neuronal apoptosis in vitro

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. These investigations highlight:

  • Enhanced Antimicrobial Efficacy : Modifications to the fluorophenyl moiety have been shown to improve antimicrobial potency against resistant strains.
  • Neuroprotective Effects : Compounds structurally similar to this iodide have demonstrated protective effects on neuronal cells under oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or quaternization reactions. For example, a THF-based reaction with triethylamine (Et₃N) as a base can facilitate the formation of the trimethylammonium moiety. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography to isolate the product from by-products like triethylammonium chloride salts . Deuterated analogs (e.g., 3-hydroxyphenyltrimethylammonium-d3 iodide) may use reductive methylation with paraformaldehyde and NaBH₄, followed by quaternization with methyl iodide (MeI) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the p-fluorophenyl group and hydroxyhexenyl chain. Flow NMR (e.g., ¹H NMR at 45 mL/min flow rate) can track kinetic behavior . X-ray crystallography, as applied to structurally related phosphazene compounds, confirms stereochemistry and hydrogen-bonding interactions . Mass spectrometry (MS) validates molecular weight, particularly for deuterated derivatives .

Q. What are the primary biochemical or material science applications of this compound?

  • Methodological Answer : In materials science, phenyl trimethylammonium iodide analogs enhance perovskite solar cell stability by forming 2D/3D heterostructures, reducing surface defects. In biochemistry, the compound’s quaternary ammonium group may serve as a cholinergic receptor probe, with isotopic labeling (e.g., deuterium) enabling metabolic tracing via LC-MS .

Advanced Research Questions

Q. How does the p-fluorophenyl moiety influence electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the compound’s electrophilicity, which can be quantified via density functional theory (DFT) calculations. Comparative studies with non-fluorinated analogs (e.g., 3-phenyl-5-(γ-hydroxypropyl)isoxazole) reveal enhanced stability in optoelectronic applications, as seen in perovskite layers . Fluorine’s impact on aromatic ring polarization can be assessed using cyclic voltammetry .

Q. What challenges arise in analyzing the compound’s stability under varying conditions?

  • Methodological Answer : Degradation kinetics under thermal or photolytic stress require real-time monitoring. Flow NMR at variable temperatures (e.g., 0.1–45 mL/min flow rates) tracks dimerization or decomposition products . High-resolution MS identifies degradation by-products, while Arrhenius plots (log k vs. 1/T) model temperature-dependent stability .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of its reactivity?

  • Methodological Answer : Deuterium incorporation at the hydroxy or ammonium group (e.g., 3-hydroxyphenyltrimethylammonium-d3 iodide) allows tracing via isotope ratio MS or ²H NMR. This is critical for studying metabolic pathways or reaction mechanisms, such as SN2 displacement of the trimethylammonium group in radiofluorination .

Q. What advanced strategies resolve contradictions in reported reactivity data?

  • Methodological Answer : Discrepancies in reaction yields or by-products may stem from solvent polarity or counterion effects (e.g., iodide vs. chloride). Controlled studies using ionic liquid solvents (e.g., trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide) can isolate solvent-driven effects . Multivariate analysis (e.g., DOE) optimizes reaction parameters like temperature and stoichiometry .

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